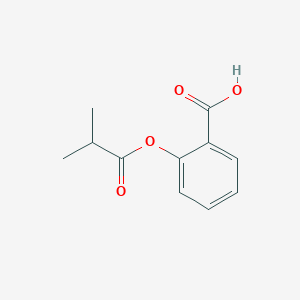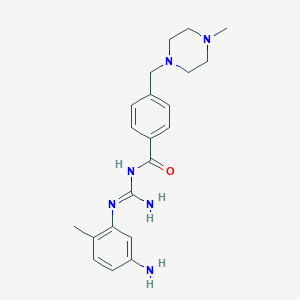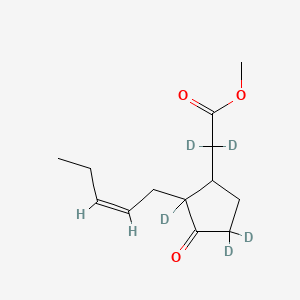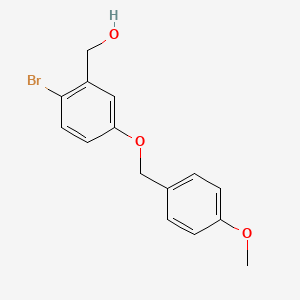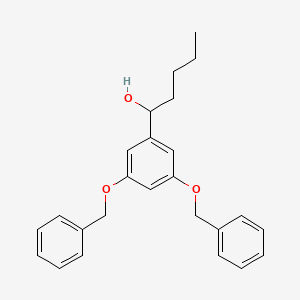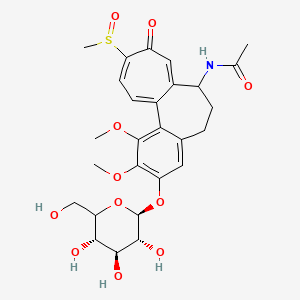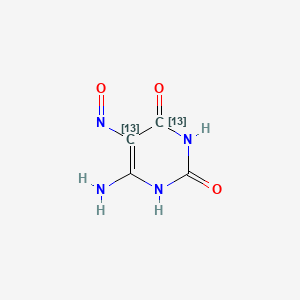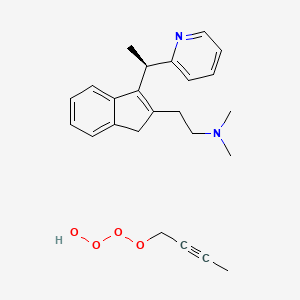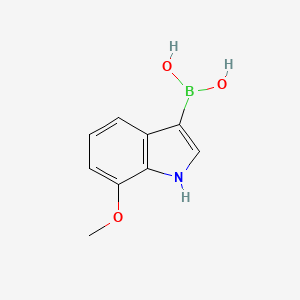
(7-methoxy-1H-indol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-methoxy-1H-indol-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H10BNO3 and a molecular weight of 190.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to the indole ring, which is further substituted with a methoxy group at the 7th position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (7-methoxy-1H-indol-3-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the C-H borylation of 7-methoxyindole using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst like palladium or iridium . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (7-methoxy-1H-indol-3-yl)boronic acid can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Biaryl derivatives: from Suzuki-Miyaura cross-coupling reactions.
Alcohols: from reduction reactions.
Oxidized boronic acids: from oxidation reactions.
Applications De Recherche Scientifique
Chemistry: (7-methoxy-1H-indol-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: In biological research, boronic acids are known for their ability to interact with diols, making them useful in the development of sensors and diagnostic tools . This compound can be used in the design of probes for detecting biomolecules.
Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals. Its ability to form stable complexes with various substrates makes it valuable in the synthesis of active pharmaceutical ingredients .
Mécanisme D'action
The mechanism of action of (7-methoxy-1H-indol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
- (7-methoxy-1H-indol-3-yl)boronic acid pinacol ester
- This compound neopentyl glycol ester
Comparison: Compared to its esters, this compound is more reactive due to the free boronic acid group. This makes it more suitable for applications requiring high reactivity, such as cross-coupling reactions . The esters, on the other hand, are more stable and can be used in situations where stability is preferred .
Propriétés
Formule moléculaire |
C9H10BNO3 |
|---|---|
Poids moléculaire |
190.99 g/mol |
Nom IUPAC |
(7-methoxy-1H-indol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8/h2-5,11-13H,1H3 |
Clé InChI |
ZEXPKJSZKLDYQS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CNC2=C1C=CC=C2OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


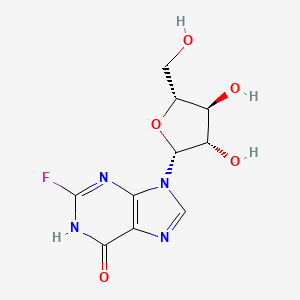
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
